molecular formula C11H15N3O2 B3013814 3-(3-acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one CAS No. 2034414-87-2

3-(3-acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one

Cat. No.: B3013814
CAS No.: 2034414-87-2
M. Wt: 221.26
InChI Key: KRBMCGWFOHPZRW-UHFFFAOYSA-N
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Description

3-(3-acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazinone core substituted with an acetylpyrrolidine moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazinone core, followed by the introduction of the acetylpyrrolidine group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3-acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s structure.

    Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

3-(3-acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylpyrrolidine moiety may play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(3-acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one: shares structural similarities with other pyrazinone derivatives, such as 1-methylpyrazin-2(1H)-one and 3-(pyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one.

    1-methylpyrazin-2(1H)-one: Lacks the acetylpyrrolidine group, resulting in different chemical and biological properties.

    3-(pyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one:

Uniqueness

The presence of both the acetyl and pyrrolidine groups in this compound imparts unique chemical properties that distinguish it from other similar compounds. These structural features can influence its reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3-acetylpyrrolidin-1-yl)-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8(15)9-3-5-14(7-9)10-11(16)13(2)6-4-12-10/h4,6,9H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBMCGWFOHPZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(C1)C2=NC=CN(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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